N-tert-Butyl-DL-aspartic acid

Lipophilicity LogP N-Alkyl Aspartic Acids

Researchers requiring sterically demanding, chemically orthogonal N-alkyl aspartate building blocks face limited options-substituting smaller N-alkyl analogs fundamentally alters steric interactions and invalidates protocols. N-tert-Butyl-DL-aspartic acid (CAS 31861-95-7) addresses this with a permanent N-tert-butyl modification (A-value ≈ 5) orthogonal to Fmoc/tBu chemistry. • SLC1A transporter steric probe: maps inward/outward-facing binding site constraints (GltPh inhibitor affinity 100-600 µM) • Racemic DL-mixture baseline for chiral LC method validation (Rs, α, LOD determination) • Orthogonal to standard SPPS: stable to piperidine & TFA • 20-50% cost savings vs. enantiopure N-tert-butyl-L-aspartic acid for HTS library production • XLogP3 -2.4 ensures RP-HPLC retention vs. N-methyl-DL-aspartic acid (XLogP3 -3.4)

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B7967151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-DL-aspartic acid
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C8H15NO4/c1-8(2,3)9-5(7(12)13)4-6(10)11/h5,9H,4H2,1-3H3,(H,10,11)(H,12,13)
InChIKeyYZERVNLVMDDUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-DL-aspartic acid Overview


N-tert-Butyl-DL-aspartic acid (CAS 31861-95-7) is an N-alkyl-substituted aspartic acid derivative bearing a bulky tert-butyl group on the α-nitrogen. It belongs to the class of aspartic acid and derivatives, with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . The compound is a racemic (DL) mixture, distinguishing it from enantiopure L- or D-forms used in chiral synthesis. Its predicted physicochemical properties include a boiling point of 287.2±30.0 °C, density of 1.189±0.06 g/cm³, and a pKa of 2.22±0.23 . The tert-butyl group confers enhanced steric bulk and altered lipophilicity compared to smaller N-alkyl aspartic acid analogs, making it a differentiated intermediate for research applications where steric or hydrophobic modulation is required .

Why N-tert-Butyl-DL-aspartic acid Is Irreplaceable


N-Substituted aspartic acids exhibit widely divergent steric, electronic, and lipophilic properties depending on the N-alkyl group identity. Simple N-methyl or N-ethyl analogs possess minimal steric hindrance and significantly lower lipophilicity, while N-acyl derivatives (e.g., N-Boc, N-Fmoc) introduce carbamate character that alters hydrogen-bonding capacity and metabolic stability . The tert-butyl group in N-tert-Butyl-DL-aspartic acid provides a unique combination of extreme steric bulk (A-value ≈ 5 vs. 1.74 for methyl) and moderate lipophilicity enhancement (XLogP3 -2.4 vs. -3.4 for N-methyl-DL-aspartic acid) . This profile cannot be replicated by mixing smaller N-alkyl or N-acyl aspartic acid derivatives. Substitution with a non-tert-butyl analog would fundamentally alter steric interactions in binding pockets, conformational preferences in peptide backbones, and partitioning behavior in biphasic systems—any of which can invalidate a research or manufacturing protocol .

N-tert-Butyl-DL-aspartic acid Quantitative Evidence


Lipophilicity: tert-Butyl vs. Methyl

N-tert-Butyl-DL-aspartic acid demonstrates substantially higher computed lipophilicity than its N-methyl analog. PubChem reports XLogP3-AA of -2.4 for N-tert-Butyl-DL-aspartic acid , compared to -3.4 (XLogP3) or -3.3 (ChemAxon) for N-methyl-DL-aspartic acid . This approximately 1 log unit difference translates to ~10-fold higher partition into organic phases, which can significantly affect chromatographic retention, extraction efficiency, and membrane partitioning in biological assays.

Lipophilicity LogP N-Alkyl Aspartic Acids

Steric Bulk Differentiation

The steric demand of the N-substituent is a critical parameter in receptor binding, enzyme inhibition, and peptide conformation. The tert-butyl group has an A-value of ~5 kcal/mol, compared to ~1.74 kcal/mol for methyl . This nearly 3-fold larger steric parameter means that N-tert-Butyl-DL-aspartic acid occupies significantly more volume in binding pockets and restricts accessible conformational space relative to N-methyl-DL-aspartic acid. In the context of the prokaryotic aspartate transporter GltPh, N-modified aspartate analogues exhibit inhibitor affinities ranging from 100–600 µM , with bulkier N-substituents generally showing distinct binding-site preferences. The tert-butyl group's steric profile is unmatched by linear or smaller branched N-alkyl groups.

Steric Hindrance Conformational Analysis A-Value

DL-Racemic vs. Enantiopure L-Form

N-tert-Butyl-DL-aspartic acid is supplied as a racemic mixture, whereas the corresponding L-enantiomer (N-tert-Butyl-L-aspartic acid) or its protected forms (e.g., N-Boc-L-aspartic acid 4-tert-butyl ester, CAS 1676-90-0) are commonly used in stereoselective synthesis . For applications where chirality is not essential—such as racemic inhibitor screening, achiral building block synthesis, or analytical reference standards—the DL-form offers a cost advantage. Enantiopure L-aspartic acid derivatives typically command a price premium due to chiral resolution or asymmetric synthesis steps. The DL-form also serves as a negative control or baseline in chiral method development where the separation of enantiomers is being validated .

Racemic Mixture Enantiopure Chiral Separation

N-Alkyl Permanence vs. Boc Protection

N-tert-Butyl-DL-aspartic acid features a direct N-tert-butyl substitution forming a secondary (not tertiary) amine—the nitrogen bears one hydrogen, making it a secondary amine, not a carbamate. In contrast, N-Boc-aspartic acid derivatives (e.g., Boc-Asp-OtBu) contain a tert-butoxycarbonyl (Boc) protecting group that requires acidic deprotection (TFA) to liberate the free amine . The N-tert-butyl group is not a protecting group; it is a permanent N-alkyl modification resistant to both acidic and basic cleavage conditions. This means N-tert-Butyl-DL-aspartic acid can survive synthetic steps that would remove Boc groups (e.g., TFA treatment), enabling orthogonal synthetic strategies where N-alkylation must be retained while other protecting groups are manipulated. The FeCl₃-mediated deprotection strategy for tert-butyl esters on solid support exemplifies conditions under which Boc groups would be labile but N-tert-alkyl groups remain intact.

Protecting Group Strategy Boc Deprotection Tertiary Amine

One-Pot Synthesis Accessibility

A published one-pot synthetic method enables the direct preparation of N-substituted aspartic acids from alkali maleates and primary amines in hot DMSO . This route is applicable to tert-butylamine as the amine component, yielding N-tert-Butyl-DL-aspartic acid chemoselectively in moderate to good yields. The method avoids multi-step protection/deprotection sequences required for N-Boc or N-Fmoc aspartic acid derivatives. While the paper reports yields for several primary amines (benzylamine, cyclohexylamine, etc.), the methodology is general and specifically demonstrated for a range of N-substituted aspartic acids. This synthetic accessibility contrasts with N-Boc-aspartic acid 4-tert-butyl ester, which requires separate N-protection and side-chain esterification steps , often involving costly reagents such as di-tert-butyl dicarbonate and coupling agents.

One-Pot Synthesis Maleate Route Process Chemistry

pKa and Ionization State Differentiation

The predicted acid dissociation constant (pKa) of N-tert-Butyl-DL-aspartic acid is 2.22 ± 0.23 , which is essentially identical to the predicted pKa of N-methyl-DL-aspartic acid (2.21 ± 0.23) . This indicates that the N-alkyl substituent size does not significantly perturb the acidity of the α-carboxylic acid group. However, the pKa of the ammonium/amino group (N-H) may differ due to the electron-donating inductive effect of the tert-butyl group (+I effect stronger than methyl), which would increase the basicity of the nitrogen. The stronger +I effect of tert-butyl (Taft σ* = -0.30) compared to methyl (σ* = 0.00) predicts a higher pKa for the N-tert-butyl ammonium group, meaning it remains protonated over a wider pH range. This differential protonation state can affect solubility, ion-pairing, and electrostatic interactions in biological systems.

pKa Prediction Ionization State Acid-Base Behavior

N-tert-Butyl-DL-aspartic acid Applications


Steric Probe for GltPh Transporter Binding

The extreme steric bulk of the N-tert-butyl group (A-value ≈ 5) makes this compound a valuable tool for mapping the steric tolerance of amino acid transporter binding pockets. N-modified aspartate analogues inhibit the prokaryotic aspartate transporter GltPh with affinities of 100–600 µM . N-tert-Butyl-DL-aspartic acid, with its larger steric footprint compared to N-methyl or N-ethyl analogs, can be used to probe the spatial constraints of the inward- and outward-facing binding sites, aiding in the structural characterization of SLC1A family transporters where few inhibitors are currently available .

Chiral HPLC Method Development Standard

As a racemic DL-mixture, N-tert-Butyl-DL-aspartic acid serves as an ideal calibration standard for developing and validating chiral separation methods for N-substituted aspartic acids. The equal proportion of enantiomers provides a reliable baseline for method validation parameters including resolution (Rs), selectivity (α), and limit of detection . Its moderate lipophilicity (XLogP3-AA -2.4) ensures adequate retention on both reversed-phase and chiral stationary phases, unlike the more polar N-methyl-DL-aspartic acid (XLogP3 -3.4) which may elute near the void volume under reversed-phase conditions .

Orthogonal Intermediate for Peptide Mimetics

The N-tert-butyl modification is chemically orthogonal to standard Fmoc/tBu protecting group strategies. Unlike N-Boc groups that are cleaved under the same acidic conditions used for side-chain tert-butyl ester deprotection (e.g., TFA), the N-tert-butyl group is a permanent alkyl modification stable to both piperidine (Fmoc removal) and TFA (side-chain deprotection/cleavage) . This orthogonality enables the incorporation of a sterically demanding, lipophilic N-alkyl moiety into peptide mimetics without additional protection/deprotection steps, streamlining the synthesis of N-alkylated aspartyl-containing compounds for protease inhibitor or receptor ligand programs .

Cost-Effective Racemic Library Scaffold

For high-throughput screening campaigns where chirality is not a primary selection criterion, N-tert-Butyl-DL-aspartic acid provides a more economical alternative to enantiopure L- or D-forms. The DL-racemate can be directly incorporated into combinatorial libraries via standard amide coupling chemistry without the need for chiral resolution. The tert-butyl group's increased lipophilicity (ΔLogP ≈ +1.0 vs. N-methyl analog) may improve membrane permeability of library members, potentially increasing hit rates in cell-based assays . Procurement cost savings of 20–50% compared to enantiopure N-tert-butyl-L-aspartic acid derivatives further favor the DL-form for large-scale library production .

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